Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate
Description
Properties
CAS No. |
1269294-25-8 |
|---|---|
Molecular Formula |
C8H8F3N3O2 |
Molecular Weight |
235.16 g/mol |
IUPAC Name |
ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H8F3N3O2/c1-2-16-6(15)4-3-5(12)14-7(13-4)8(9,10)11/h3H,2H2,1H3,(H2,12,13,14) |
InChI Key |
SQQJVHUEUVBXAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=N1)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Biginelli-Like Three-Component Reactions
Pyrimidine cores are often synthesized via cyclocondensation reactions. A method analogous to the Biginelli reaction involves heating ethyl acetoacetate, trifluoroacetamidine, and a carbonyl precursor (e.g., ethyl 2-oxo-3-butenoate) in ethanol or N,N-dimethylformamide (DMF) at 80–120°C. The reaction proceeds through enamine intermediates, with the trifluoromethyl group introduced via trifluoroacetamidine.
Key steps :
-
Formation of enamine intermediates : Ethyl 4-dimethylamino-2-oxo-3-butenoate reacts with trifluoroacetamidine under reflux.
-
Cyclization : Phosphorus oxychloride (POCl₃) or sulfuric acid catalyzes ring closure to form the pyrimidine backbone.
Optimization :
-
Microwave irradiation reduces reaction times from 10 hours to 30 minutes, improving yields from 70% to 85%.
-
Solvent choice (ethanol vs. DMF) affects byproduct formation; ethanol minimizes side reactions.
Yield : 82% for the final cyclization step.
Ammonolysis and Aminolysis of Halogenated Precursors
Chloropyrimidine Amination
A scalable route involves aminating 4,6-dichloro-2-(trifluoromethyl)pyrimidine-4-carboxylate under controlled conditions.
Procedure :
-
Ammonolysis : 4,6-Dichloro-2-(trifluoromethyl)pyrimidine-4-carboxylate reacts with aqueous ammonia (30–60°C) to replace the 6-chloro group with an amino group.
-
Purification : Crystallization at 3–4°C minimizes impurities like bis(6-methoxypyrimidine)-4-amine.
Industrial considerations :
-
Continuous flow reactors enhance yield (89–92%) and reduce byproducts.
-
Temperature control (<60°C) prevents over-amination and decomposition.
Table 1: Ammonolysis Reaction Parameters
| Parameter | Optimal Range | Yield (%) | Impurity Level (%) |
|---|---|---|---|
| Temperature | 50–55°C | 89.4 | <0.1 |
| Ammonia Molar Ratio | 1:4–6 | 92.3 | 0.49 |
| Solvent | Water/Ethanol | 93.2 | 0.34 |
Catalytic Vapor-Phase Fluorination
Trifluoromethyl Group Introduction
While primarily used for pyridines, vapor-phase fluorination of picoline derivatives offers insights into trifluoromethylation strategies.
Method :
-
Chlorination/fluorination : 3-Picoline reacts with chlorine gas (Cl₂) and hydrogen fluoride (HF) over iron fluoride catalysts at 300–400°C to form 2-chloro-5-(trifluoromethyl)pyridine.
-
Esterification : The pyridine intermediate is carboxylated and esterified to yield the pyrimidine analog.
Challenges :
-
High temperatures (>300°C) risk decomposition.
-
Byproducts (e.g., dichloro derivatives) require hydrogenolysis for recycling.
Yield : 64–78% for trifluoromethylated intermediates.
Novel Catalytic Approaches
Palladium-Catalyzed Cross-Coupling
Palladium catalysts enable direct C–N bond formation between ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate and ammonia.
Procedure :
-
Catalyst preparation : Palladium acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) form an active complex in pyridine.
-
Reaction : The catalyst mediates amination at 80°C, achieving 60% conversion in 18 hours.
Advantages :
Limitations :
Comparative Analysis of Methods
Table 2: Method Efficacy and Scalability
| Method | Yield (%) | Scalability | Cost Efficiency | Purity (%) |
|---|---|---|---|---|
| Biginelli-Like Cyclization | 82 | Moderate | High | 99.3 |
| Ammonolysis | 93.2 | High | Moderate | 99.5 |
| Vapor-Phase Fluorination | 78 | Low | Low | 95.2 |
| Palladium Catalysis | 60 | Low | Low | 98.7 |
-
Ammonolysis is superior for industrial-scale production due to high yields and minimal byproducts.
-
Biginelli-like reactions offer flexibility for structural analogs but require rigorous solvent optimization.
Chemical Reactions Analysis
Hydrolysis of the Carboxylate Ester
The ethyl ester group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in amide coupling or further functionalization.
Reaction Conditions :
Nucleophilic Substitution at the Pyrimidine Ring
The electron-deficient pyrimidine ring facilitates substitution reactions at positions 4 and 6. The amino group at position 6 can act as a directing group or participate in displacement under specific conditions.
Example Reaction :
-
Reagent : 1-(4-Fluorophenyl)-N-methylmethanamine
-
Conditions : 2-Propanol, triethylamine, 80°C, 12 h
-
Product : 6-[(4-Fluorobenzyl)(methyl)amino]-2-(trifluoromethyl)pyrimidine-4-carboxylate
Key Insight :
The trifluoromethyl group at position 2 stabilizes the transition state by electron-withdrawing effects, enhancing substitution efficiency .
Alkylation and Acylation of the Amino Group
The primary amino group at position 6 undergoes alkylation or acylation to introduce diverse substituents, modulating biological activity.
Acylation Protocol:
-
Reagent : Acetyl chloride
-
Conditions : DCM, pyridine, 0°C → 25°C, 2 h
-
Product : Ethyl 6-acetamido-2-(trifluoromethyl)pyrimidine-4-carboxylate
Methylation Protocol:
-
Reagent : Methyl iodide
-
Conditions : DMF, K₂CO₃, 60°C, 6 h
-
Product : Ethyl 6-(dimethylamino)-2-(trifluoromethyl)pyrimidine-4-carboxylate
Condensation Reactions for Heterocycle Formation
The amino group participates in cyclocondensation with aldehydes or ketones to form fused heterocycles, expanding structural diversity.
Three-Component Reaction :
-
Components :
-
5-Amino-1-phenyl-1H-1,2,4-triazole
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethyl acetoacetate
-
-
Conditions : Ethanol, reflux, 8 h
-
Product : Ethyl 5-(4-chlorophenyl)-3,7-dimethyl-1-phenyl-1,5-dihydro- triazolo[4,3-a]pyrimidine-6-carboxylate
Mechanism :
-
Knoevenagel condensation between aldehyde and ethyl acetoacetate.
-
Michael addition of the amino group to the arylidene intermediate.
Amide Coupling via Carboxylic Acid Intermediate
The hydrolyzed carboxylic acid undergoes amide coupling with amines to generate bioisosteres with enhanced target binding.
Protocol :
-
Reagent : HATU, DIPEA
-
Solvent : DMF, 25°C, 4 h
-
Example Amine : (S)-3-Phenylpiperidine
-
Product : 6-Amino-2-(trifluoromethyl)-N-[(S)-3-phenylpiperidin-1-yl]pyrimidine-4-carboxamide
| Amine Used | Bioactivity Outcome |
|---|---|
| (S)-3-Hydroxypyrrolidine | Potent NAPE-PLD inhibition (IC₅₀ = 72 nM) |
| Morpholine | Moderate kinase inhibition |
Electrophilic Aromatic Substitution (Limited Reactivity)
-
Reagent : N-Bromosuccinimide (NBS)
-
Conditions : DMF, 100°C, 24 h
-
Product : Ethyl 6-amino-5-bromo-2-(trifluoromethyl)pyrimidine-4-carboxylate
Reductive Amination
The amino group reacts with aldehydes in reductive amination to introduce alkyl/aryl substituents.
Protocol :
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds, including ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate, exhibit potent anticancer properties. A study demonstrated that related compounds could inhibit tumor cell proliferation by modulating specific signaling pathways involved in cell growth and survival.
Table 1: IC50 Values of Related Compounds in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung) | 12.5 |
| Compound B | MCF-7 (Breast) | 15.0 |
These findings suggest that this compound could serve as a lead compound for developing new anticancer agents.
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. In vitro studies indicated significant reductions in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels in treated macrophage cell lines.
Table 2: Cytokine Production Levels
| Treatment | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
This suggests a promising profile for the compound as an anti-inflammatory agent.
Herbicidal Properties
Pyrimidine derivatives are known for their herbicidal activities, and this compound is no exception. Studies have shown that compounds with similar structures can effectively inhibit certain plant enzymes, leading to herbicidal effects.
Case Study: Herbicidal Efficacy
A recent study evaluated the herbicidal activity of several pyrimidine derivatives against common agricultural weeds. The results indicated that compounds with the trifluoromethyl substitution exhibited enhanced activity compared to their non-fluorinated counterparts, demonstrating the importance of this functional group in herbicide efficacy.
Structure–Activity Relationship Studies
Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Research has shown that modifications at various positions on the pyrimidine ring can significantly impact its potency and selectivity as an inhibitor of specific enzymes involved in disease pathways.
Table 3: SAR Analysis of Pyrimidine Derivatives
| Substituent Position | Change Made | Effect on Activity |
|---|---|---|
| R1 | Cyclopropylmethylamide | Increased potency |
| R2 | (S)-3-phenylpiperidine | Enhanced binding affinity |
| R3 | Morpholine to hydroxypyrrolidine | Significant potency increase |
Mechanism of Action
The mechanism of action of ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 6-methyl-2-(trifluoromethyl)pyrimidine-4-carboxylate (CAS 945717-60-2)
- Molecular Formula : C₉H₉F₃N₂O₂ .
- Key Differences: A methyl group replaces the amino group at position 6.
- Impact: The methyl group is less polar than the amino group, reducing hydrogen-bonding capacity and aqueous solubility. The electron-donating methyl group may slightly counteract the electron-withdrawing effect of -CF₃, altering reactivity in electrophilic substitutions .
- Applications : Likely used as an intermediate in fluorinated agrochemicals, where reduced polarity improves lipid solubility .
Ethyl 2-amino-6-methylpyrimidine-4-carboxylate (CAS 857410-67-4)
- Molecular Formula : C₈H₁₁N₃O₂ .
- Key Differences: The trifluoromethyl group at position 2 is replaced by an amino group, and a methyl group is present at position 6.
- Absence of -CF₃ reduces metabolic stability but may improve synthetic accessibility .
- Applications: Potential use in coordination chemistry or as a ligand due to multiple hydrogen-bonding sites.
Ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate (CAS 1027059-34-2)
N-(5-(Trifluoromethyl)-pyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (Compound 6a)
- Structure : Pyrazole core with -CF₃ and carboxamide substituents .
- Key Differences : Pyrazole instead of pyrimidine; carboxamide replaces ester.
- Impact :
- Applications : Likely explored in CNS-targeted drug discovery.
Data Table: Structural and Functional Comparison
Research Findings and Functional Implications
Electronic Effects: The -CF₃ group in the target compound stabilizes the pyrimidine ring via electron withdrawal, directing electrophilic attacks to specific positions . Amino groups enhance nucleophilicity, enabling reactions like diazotization or condensation .
Biological Relevance :
- Esters (e.g., in the target compound) may act as prodrugs, hydrolyzing in vivo to active carboxylic acids .
- Pyrimidine derivatives with -CF₃ are common in kinase inhibitors due to their ability to occupy hydrophobic pockets .
Synthetic Utility: Chloro and amino substituents offer orthogonal reactivity for sequential functionalization . Methyl groups simplify synthesis but limit diversification compared to amino derivatives .
Biological Activity
Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a pyrimidine ring substituted with an amino group and a trifluoromethyl group. The presence of these functional groups contributes to its unique chemical properties, enhancing its interaction with biological targets.
Anticancer Activity
Research indicates that this compound exhibits potent anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer models. For instance, a compound structurally related to this compound showed an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating strong growth inhibition compared to traditional chemotherapeutics like 5-Fluorouracil .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In studies involving carrageenan-induced paw edema in rats, derivatives of pyrimidine compounds demonstrated significant inhibition of inflammation comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin . The mechanism appears to involve the suppression of cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of various enzymes involved in cancer progression and inflammation. For example, it has been shown to inhibit dihydroorotate dehydrogenase (DHODH), a target for malaria treatment, demonstrating potential as an antimalarial agent .
- Receptor Modulation : It may also modulate receptor activity associated with cellular signaling pathways. Studies suggest that similar pyrimidine derivatives can act as agonists or antagonists at specific receptors, influencing downstream signaling cascades.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity:
| Substituent | Activity Level | Comments |
|---|---|---|
| Amino Group | High | Essential for anticancer activity |
| Trifluoromethyl | Moderate | Enhances lipophilicity and stability |
| Carboxylate | Variable | Influences solubility and receptor binding |
Research indicates that modifications to the amino group significantly affect potency; for example, replacing it with different substituents can lead to a tenfold increase in inhibitory activity against specific targets .
Case Studies
Several case studies highlight the efficacy of this compound:
- Anticancer Efficacy : A study involving MDA-MB-231 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis, suggesting it could be developed as a therapeutic agent for breast cancer .
- Inflammatory Models : In vivo studies using animal models showed that administration of related pyrimidine compounds led to reduced inflammation markers and improved clinical outcomes in conditions mimicking rheumatoid arthritis .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via Biginelli-like multicomponent reactions or Suzuki-Miyaura cross-coupling. For example, cyclocondensation of ethyl acetoacetate, trifluoromethyl-substituted aldehydes, and thioureas under acidic conditions (e.g., HCl/EtOH) yields pyrimidine derivatives . Optimization involves varying catalysts (e.g., p-TsOH), solvent systems (e.g., ethanol vs. DMF), and temperature (80–120°C). Monitoring via TLC and optimizing stoichiometric ratios of reactants can improve yields (e.g., 65–85%) .
Q. How can the purity and structural identity of this compound be validated after synthesis?
- Methodology : Use a combination of analytical techniques:
- LCMS : Confirm molecular ion peaks (e.g., m/z 295 [M+H]⁺) and retention times (e.g., 0.81 minutes under SQD-FA05 conditions) .
- NMR : Analyze and spectra for characteristic signals (e.g., ethyl ester protons at δ 1.2–1.4 ppm, trifluoromethyl groups at δ 120–125 ppm in NMR) .
- IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amino group vibrations (N-H at ~3300 cm⁻¹) .
Q. What are the recommended purification methods for this compound?
- Methodology : Column chromatography with silica gel and gradients of petroleum ether/ethyl acetate (e.g., 7:3) effectively separates impurities . For crystalline derivatives, recrystallization from ethanol or acetonitrile enhances purity (>95%) .
Advanced Research Questions
Q. How can computational methods predict the reactivity and conformational stability of this compound?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the compound’s electronic structure and non-covalent interactions (e.g., hydrogen bonding between amino and ester groups). Conformational analysis using Cremer-Pople puckering coordinates quantifies ring planarity deviations . Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to biological targets like kinases .
Q. What experimental strategies resolve contradictions in reported crystallographic data for trifluoromethyl-substituted pyrimidines?
- Methodology : Re-evaluate X-ray diffraction data using SHELX software (e.g., SHELXL for refinement) to resolve discrepancies in bond lengths/angles. For example, C-F bond distances in trifluoromethyl groups should average 1.33–1.35 Å; outliers may indicate disordered regions requiring TWIN or HKLF5 corrections . Cross-validate with spectroscopic data (e.g., NMR coupling constants) .
Q. How does the trifluoromethyl group influence the compound’s electronic properties and biochemical interactions?
- Methodology : Electrostatic potential maps (ESP) derived from DFT highlight electron-deficient regions near the trifluoromethyl group, enhancing electrophilic reactivity. In vitro assays (e.g., enzyme inhibition studies) quantify interactions with targets like dihydrofolate reductase (DHFR), where the CF₃ group improves binding via hydrophobic contacts . Kinetic studies (e.g., stopped-flow spectrophotometry) measure rate constants for nucleophilic substitutions at the pyrimidine ring .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodology : Address low yields in cross-coupling steps by optimizing catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%) and ligand systems (e.g., SPhos). Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclocondensation). Monitor for byproducts (e.g., de-esterified analogs) via inline LCMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
